molecular formula C13H14N2O5 B6200668 6,7-diethoxy-3-nitroquinolin-4-ol CAS No. 2694734-18-2

6,7-diethoxy-3-nitroquinolin-4-ol

Cat. No.: B6200668
CAS No.: 2694734-18-2
M. Wt: 278.3
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Description

6,7-Diethoxy-3-nitroquinolin-4-ol (CAS: EN300-28333281) is a quinoline derivative with the molecular formula C₁₃H₁₄N₂O₅ and a molecular weight of 278.27 g/mol . It features ethoxy groups at positions 6 and 7, a nitro group at position 3, and a hydroxyl group at position 2. This compound is synthesized via multi-step reactions, including nitration of the quinoline backbone using HNO₃ in CH₂Cl₂ . Its structural complexity and substituent arrangement make it a candidate for pharmacological studies, particularly in kinase inhibition .

Properties

CAS No.

2694734-18-2

Molecular Formula

C13H14N2O5

Molecular Weight

278.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-3-nitroquinolin-4-ol typically involves multiple steps:

    Nitration: The introduction of the nitro group can be achieved through nitration of a suitable quinoline precursor. This step often involves the use of nitric acid and sulfuric acid under controlled temperature conditions.

    Ethoxylation: The ethoxy groups are introduced via an ethoxylation reaction, which can be performed using ethyl iodide in the presence of a base such as potassium carbonate.

    Hydroxylation: The hydroxyl group at the 4 position can be introduced through a hydroxylation reaction, often using hydrogen peroxide or another suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-3-nitroquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinolin-4-one derivatives.

    Reduction: Formation of 3-aminoquinolin-4-ol derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

6,7-Diethoxy-3-nitroquinolin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of organic semiconductors and other materials with electronic properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-3-nitroquinolin-4-ol depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It can induce apoptosis in cancer cells through the generation of reactive oxygen species or inhibition of key signaling pathways.

    Biochemical Probes: It interacts with specific enzymes or proteins, allowing researchers to study their function and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 6,7-diethoxy-3-nitroquinolin-4-ol with analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Solubility Key Hazards (GHS)
This compound C₁₃H₁₄N₂O₅ 278.27 6,7-diethoxy; 3-nitro; 4-OH Organic solvents, limited H₂O H302, H315, H319
6,7-Dimethoxyquinolin-4-ol C₁₁H₁₁NO₃ 205.21 6,7-dimethoxy; 4-OH Soluble in H₂O, organics H302, H315, H319
6,7-Dichloro-4-quinolinol C₉H₅Cl₂NO 214.05 6,7-dichloro; 4-OH Limited solubility in H₂O Corrosive (data pending)
3-Nitro-4-quinolinol C₉H₆N₂O₃ 190.16 3-nitro; 4-OH Polar solvents H335 (respiratory irritant)

Key Observations :

  • Nitro Group Impact: The electron-withdrawing nitro group at position 3 increases electrophilicity, making the compound more reactive in substitution reactions compared to non-nitro derivatives like 6,7-dimethoxyquinolin-4-ol .
  • Chlorinated Analogs: 6,7-Dichloro-4-quinolinol exhibits higher polarity due to chlorine atoms but may face bioavailability challenges due to poor solubility .
Kinase Inhibition (EGFR/HER-2)
  • The nitro group may modulate binding affinity by interacting with Thr830 in the kinase active site, similar to cyano groups in carbonitrile analogs .
  • 6,7-Dimethoxyquinolin-4-ol: Primarily used as a synthetic intermediate for anticancer agents (e.g., tyrosine kinase inhibitors).
Pharmacokinetic Considerations
  • The ethoxy groups in this compound may prolong metabolic stability compared to methoxy analogs, which undergo faster demethylation via cytochrome P450 enzymes .
  • Chlorinated analogs like 6,7-dichloro-4-quinolinol may exhibit higher plasma protein binding due to halogen interactions, altering distribution profiles .

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